molecular formula C41H44N2O14S4 B13315455 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate

Cat. No.: B13315455
M. Wt: 917.1 g/mol
InChI Key: LIZDKDDCWIEQIN-UHFFFAOYSA-N
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Description

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple sulfonate groups and a carboxypentyl side chain, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e]indole core, followed by the introduction of the carboxypentyl and sulfonate groups through various substitution and addition reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for imaging and detection purposes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as dyes and sensors, due to its unique optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups facilitate binding to proteins and enzymes, modulating their activity. Additionally, its fluorescent properties enable it to act as a probe, allowing researchers to study cellular processes and molecular interactions in real-time.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate stands out due to its multiple sulfonate groups and carboxypentyl side chain, which enhance its solubility, reactivity, and versatility in various applications. Its unique fluorescent properties also make it a valuable tool in biological and chemical research.

Properties

Molecular Formula

C41H44N2O14S4

Molecular Weight

917.1 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

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